
Mandelate
概要
説明
Mandelate is a hydroxy monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a mandelic acid.
科学的研究の応用
1. Enzymatic Pathways and Metabolic Engineering
The mandelate pathway in Pseudomonas putida involves several enzymes, including mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, which are crucial in microbial metabolism. These enzymes are interconnected and suggest the evolution of the mandelate pathway from preexisting metabolic pathways. This pathway has potential applications in metabolic engineering and biocatalysis (Tsou et al., 1990).
2. Substrate Spectrum and Biotransformation
Mandelate racemase is notable for its stability and substrate tolerance, making it suitable for racemizing non-natural α-hydroxycarboxylic acids in preparative-scale biotransformations. This enzyme's broad substrate spectrum is crucial in the racemization of various compounds, useful in pharmaceutical and chemical synthesis (Felfer et al., 2005).
3. Enzyme Superfamilies and Catalysis
Research on mandelate racemase and muconate lactonizing enzyme indicates diverse enzymatic activities within a superfamily. The study of these enzymes provides insights into the evolution of enzymatic functions and active site architectures, which is significant for understanding and designing novel enzymes for specific catalytic applications (Babbitt et al., 1995).
4. Microbial Metabolism and Evolutionary Biology
The metabolism of mandelate by various microorganisms illustrates the diversity of metabolic pathways. Studying these pathways sheds light on the evolutionary aspects of microbial metabolism and the formation of related compounds in different environments, contributing to our understanding of biological diversity and evolution (Fewson, 1988).
5. Biocatalytic Applications
Biocatalytic enantioconvergent separation of racemic mandelic acid demonstrates the potential of using enzymes for producing chiral compounds. This process, involving lipase and mandelate racemase, is significant for the production of high-purity chiral substances, crucial in pharmaceutical industries (Choi et al., 2007).
6. Innovative Cancer Treatment Strategies
A study on pH-sensitive methenamine mandelate-loaded nanoparticles offers a new approach to cancer treatment. These nanoparticles can induce DNA damage and apoptosis in cancer cells, demonstrating the potential of repurposing existing compounds for innovative therapeutic applications (Zhang et al., 2017).
特性
CAS番号 |
769-61-9 |
|---|---|
製品名 |
Mandelate |
分子式 |
C8H7O3- |
分子量 |
151.14 g/mol |
IUPAC名 |
2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1 |
InChIキー |
IWYDHOAUDWTVEP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

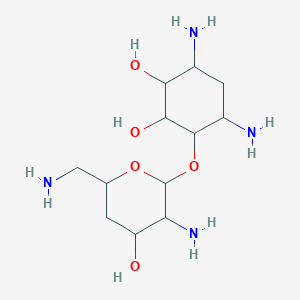

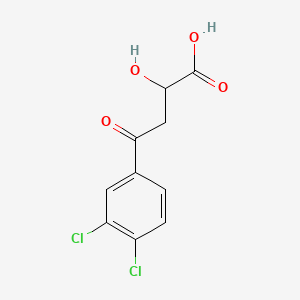
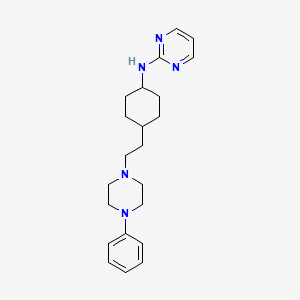

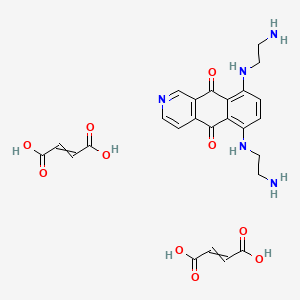

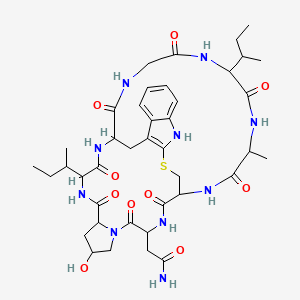

![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)

![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)
![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)